Cas no 1170205-72-7 (3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole)

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole structure
1170205-72-7 structure
Product name:3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
CAS No:1170205-72-7
MF:C19H16N4O
Molecular Weight:316.356543540955
CID:5397699

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
    • インチ: 1S/C19H16N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)
    • InChIKey: IFRKRIKONHQBJJ-UHFFFAOYSA-N
    • SMILES: O1C(C2=CNN=C2C2=CC=CC=C2)=NC(C2=CC=C(C)C(C)=C2)=N1

じっけんとくせい

  • 密度みつど: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 585.7±60.0 °C(Predicted)
  • 酸度系数(pKa): 9.36±0.50(Predicted)

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3382-8262-25mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-8262-5μmol
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-8262-15mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-8262-50mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-8262-5mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-8262-30mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-8262-20mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-8262-2μmol
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-8262-1mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-8262-40mg
3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
1170205-72-7 90%+
40mg
$140.0 2023-04-26

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 関連文献

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazoleに関する追加情報

Introduction to 3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS No. 1170205-72-7)

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their broad spectrum of biological activities and potential therapeutic applications. The presence of multiple heterocyclic moieties in its molecular structure, including a dimethylphenyl group and a 3-phenyl-1H-pyrazol ring, contributes to its unique chemical properties and biological interactions.

The CAS No. 1170205-72-7 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research and development processes. The synthesis of such intricate molecules often involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. The structural features of this compound make it a promising candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in 1,2,4-oxadiazole derivatives due to their demonstrated efficacy in various pharmacological assays. These compounds exhibit inhibitory activity against multiple targets, including kinases, enzymes, and receptors involved in critical biological pathways. For instance, studies have shown that certain oxadiazole derivatives can modulate inflammatory responses by inhibiting the activity of cyclooxygenase (COX) or lipoxygenase enzymes. The dimethylphenyl substituent in the molecule may enhance binding affinity by interacting with specific pockets on the target protein.

The 3-phenyl-1H-pyrazol moiety is another key feature that contributes to the compound's pharmacological profile. Pyrazole derivatives are well-documented for their role in medicinal chemistry, with many analogs exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety into the oxadiazole core creates a scaffold that can be further modified to optimize biological activity. Such structural modifications are often guided by computational modeling and high-throughput screening techniques to identify lead compounds with enhanced potency and selectivity.

Recent advancements in drug design have emphasized the importance of structure-based drug discovery, where the three-dimensional structure of a target protein is used to design molecules that fit precisely into its active site. The rigid nature of the 1,2,4-oxadiazole ring provides a stable framework for such interactions, while the aromatic rings enhance hydrophobic interactions with the target. This combination makes 3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole a compelling candidate for further investigation.

Moreover, the compound's potential applications extend beyond traditional pharmaceuticals. Research has indicated that oxadiazole derivatives may exhibit photophysical properties suitable for use in photoactivatable probes or fluorescent dyes. These applications are particularly relevant in fields such as bioimaging and diagnostic imaging, where precise targeting and high sensitivity are essential. The dual functionality provided by the combination of aromatic rings and heterocyclic moieties allows for versatile chemical modifications that can tailor the compound's properties for specific applications.

In clinical settings, the development of novel therapeutic agents relies heavily on understanding their interaction with biological systems at a molecular level. The dimethylphenyl group may influence metabolic stability by affecting how quickly the compound is metabolized in vivo. Similarly, the 3-phenyl-1H-pyrazol ring could impact drug distribution by influencing solubility and binding affinity to plasma proteins. These factors are critical considerations during drug development pipelines to ensure efficacy and minimize side effects.

The synthesis of this compound also highlights advancements in synthetic methodologies that enable the efficient construction of complex molecular architectures. Techniques such as cross-coupling reactions and transition-metal catalysis have revolutionized organic synthesis by providing reliable routes to intricate structures. These methods allow chemists to explore diverse chemical space rapidly, accelerating the discovery process.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole will play an increasingly important role in therapeutic development. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, immunology, and neurology. Collaborative efforts between chemists and biologists are essential to translate these findings into tangible benefits for patients worldwide.

The future direction of research on this compound may involve exploring its potential as an intermediate in larger synthetic schemes or as a starting point for generating novel analogs with enhanced properties. High-throughput screening campaigns could identify derivatives with improved pharmacokinetic profiles or novel mechanisms of action. Additionally, computational studies using molecular dynamics simulations could provide insights into how the molecule interacts with biological targets at an atomic level.

In conclusion,3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol -4 - yl)-1 , 2 , 4 - oxadiazole (CAS No . 1170205 -72 -7) represents a structurally intriguing compound with significant potential in pharmaceutical applications . Its unique combination of functional groups makes it a valuable tool for both academic research and industrial drug development . As our understanding of biological systems continues to evolve , compounds like this will undoubtedly contribute to advancements that improve human health .

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